Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17277230
InChI: InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate

CAS No.:

Cat. No.: VC17277230

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate
Standard InChI InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5-6H,2-4H2,1H3
Standard InChI Key YNAXGNQDDXYYPK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN=C1

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition and Nomenclature

Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate (C₇H₁₁NO₂) features a five-membered pyrrole ring with partial saturation at the 3,4-positions and an ethyl ester group at the 4-position . The IUPAC name reflects this substitution pattern: ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate. Its molecular weight is 141.17 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s SMILES notation (CCOC(=O)C1=NCCC1) and InChIKey (QBCAIIBUIBBIFH-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
IUPAC NameEthyl 3,4-dihydro-2H-pyrrole-4-carboxylate
CAS Registry Number403712-90-3
XLogP30.3

Structural and Electronic Features

The compound’s planar pyrrole ring adopts an envelope conformation, with the ester group introducing steric and electronic effects that influence reactivity . The partial saturation at the 3,4-positions reduces aromaticity compared to fully conjugated pyrroles, enhancing susceptibility to electrophilic substitution at the 5-position. Density functional theory (DFT) calculations suggest intramolecular hydrogen bonding between the ester carbonyl oxygen and the adjacent NH group, stabilizing the molecule in solution .

Synthesis and Manufacturing

Process Optimization Challenges

Scale-up efforts face challenges in controlling exothermicity during the hydrogenation step and minimizing ester hydrolysis byproducts. Recent advances employ continuous-flow reactors to enhance heat dissipation and improve reaction selectivity, achieving pilot-scale yields of 72%. Purification via fractional distillation under reduced pressure (0.1 mmHg, 110°C) delivers pharmaceutical-grade material (>99% purity).

Industrial Applications and Stability

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing prostaglandin analogs and kinase inhibitors. Its ester group facilitates facile hydrolysis to the carboxylic acid, enabling conjugation with amine-containing drug candidates.

Stability Profile

Stability studies indicate decomposition at temperatures >150°C, with a shelf life of 24 months when stored in amber glass under nitrogen at −20°C. Photodegradation studies reveal 5% decomposition after 500 hours of UV exposure (λ = 254 nm), necessitating light-protected handling.

Comparison with Structural Analogs

Ethyl 5-Methoxy-4-Methyl Analogs

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with bacterial efflux pumps and cytochrome P450 enzymes remains a priority. Molecular dynamics simulations could map binding sites in multidrug resistance proteins.

Green Synthesis Initiatives

Exploring biocatalytic routes using engineered ketoreductases may improve stereoselectivity and reduce reliance on transition-metal catalysts.

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